molecular formula C9H19N3O2 B15124864 Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Cat. No.: B15124864
M. Wt: 201.27 g/mol
InChI Key: MYLLIVPJSQCGEU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a hydrazinylmethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. One common method includes the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. Its hydrazinyl group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate lacks the hydrazinyl group, making it less reactive in certain nucleophilic substitution reactions .

Biological Activity

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the azetidine family, characterized by a four-membered ring structure that includes a carboxylate group. The synthesis of this compound typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with hydrazine derivatives under controlled conditions. The reaction conditions often include inert atmospheres and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various strains, indicating significant antibacterial potential .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, related compounds displayed IC50 values as low as 0.126 µM against MDA-MB-231 cells, suggesting a potent inhibitory effect on tumor growth . Furthermore, these compounds have shown selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that these compounds may exert their effects through:

  • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which play critical roles in tumor metastasis and angiogenesis.
  • Disruption of Cellular Signaling Pathways : Evidence indicates that these compounds may interfere with key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives, including this compound, reported significant antimicrobial activity against Mycobacterium abscessus with MIC values around 4–8 µg/mL. These findings suggest that modifications to the azetidine structure can enhance antimicrobial potency .

Case Study 2: Anticancer Activity in TNBC

In another investigation, a derivative similar to this compound was tested for its effects on MDA-MB-231 TNBC cells. The compound exhibited an IC50 value of 0.126 µM and demonstrated superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). Notably, it also showed reduced toxicity towards non-cancerous cells, reinforcing its potential as a selective anticancer agent .

Data Summary

Compound NameMIC (µg/mL)IC50 (µM)Target Organism/Cell Line
This compound0.5 - 80.126Mycobacterium tuberculosis, MDA-MB-231 TNBC
Related Azetidine Derivative<1Not specifiedMultidrug-resistant Staphylococcus aureus

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10/h7,11H,4-6,10H2,1-3H3

InChI Key

MYLLIVPJSQCGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNN

Origin of Product

United States

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